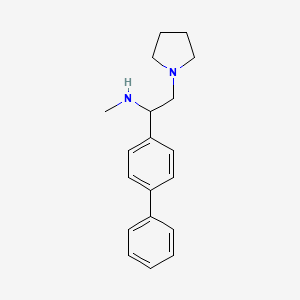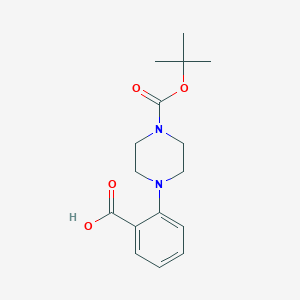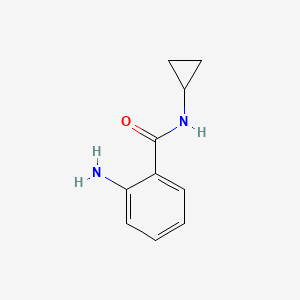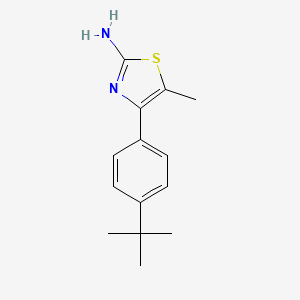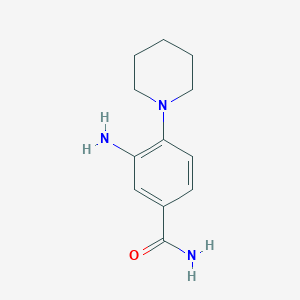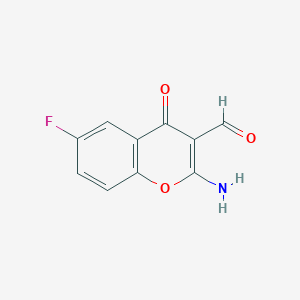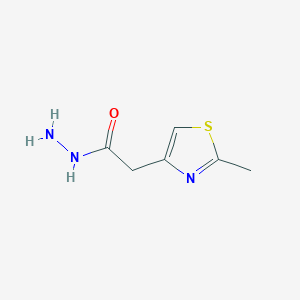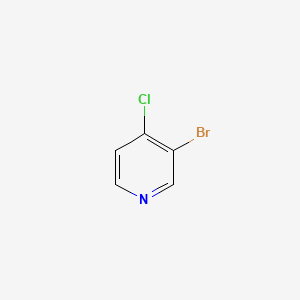
(R)-(+)-beta-Methylphenethylamine
Descripción general
Descripción
-(R)-(+)-beta-Methylphenethylamine, also known as (R)-(+)-beta-methylphenethylamine, is a chiral phenethylamine derivative. It is an important organic compound used in various scientific research applications, as well as in the synthesis of various drugs and other compounds. It is a colorless to light yellow liquid with a characteristic odor. It is soluble in water and has a melting point of -48°C. It was first synthesized in the early 1900s and has been used in a variety of scientific research applications since then.
Aplicaciones Científicas De Investigación
Structural Analysis and Conformation Studies :
- The study by Wollrab and Laurie (1968) on the microwave spectrum of dimethylamine, a compound structurally related to (R)-(+)-beta-Methylphenethylamine, provides insights into its structural parameters and conformation of the methyl groups, which are crucial for understanding its chemical behavior and potential applications (Wollrab & Laurie, 1968).
Activity and Binding Characteristics :
- Fierro et al. (2016) investigated how structural variations in beta-Methylphenethylamines, such as (R)-(+)-beta-Methylphenethylamine, influence their activities upon binding to Monoamine Oxidase B (MAO-B). They found that beta-methylation and para-substitution significantly affect the interaction and activity within the enzyme's binding site (Fierro et al., 2016).
Presence in Dietary Supplements :
- Zhao et al. (2018) used Nuclear Magnetic Resonance (NMR) spectroscopy to detect and quantify phenethylamines, including (R)-(+)-beta-Methylphenethylamine, in sports dietary supplements. This highlighted its prevalence in such products and the importance of monitoring its usage (Zhao et al., 2018).
Doping and Sports Medicine :
- Chołbiński et al. (2014) developed an analytical procedure to distinguish (R)-(+)-beta-Methylphenethylamine from its isomer, amphetamine, in anti-doping samples. This research underlines its relevance in the context of sports medicine and the need for accurate testing methods (Chołbiński et al., 2014).
Pharmacological Effects :
- Robinson et al. (1978) explored the structural and steric requirements for beta-phenethylamines, including (R)-(+)-beta-Methylphenethylamine, as agonists of the noradrenergic cyclic AMP generating system in the rat limbic forebrain. Their findings contribute to understanding the pharmacological effects of these compounds (Robinson et al., 1978).
Biochemical and Neuropharmacological Studies :
- Research by Murnane et al. (2012) on the neuropharmacology of prolactin secretion elicited by MDMA (a phenethylamine derivative) gives insights into the biological pathways and receptor interactions that may be relevant for understanding the effects of (R)-(+)-beta-Methylphenethylamine (Murnane et al., 2012).
Propiedades
IUPAC Name |
(2R)-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXORVIZLPOGIRG-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364269 | |
| Record name | (R)-(+)-beta-Methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28163-64-6 | |
| Record name | (R)-(+)-beta-Methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-beta-Methylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of (R)-β-Methylphenethylamine challenging, and how does the research address this?
A: The synthesis of chiral amines like (R)-β-Methylphenethylamine can be challenging due to product inhibition during enzymatic transamination reactions. [] The research tackles this challenge by employing a dynamic kinetic resolution approach. This method utilizes a commercially available transaminase from Ruegeria pomeroyi and couples it with in situ product crystallization (ISPC). [] This strategy effectively removes the (R)-β-Methylphenethylamine product from the reaction mixture as it forms, alleviating product inhibition and pushing the reaction towards higher yields and enantiomeric excess. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


